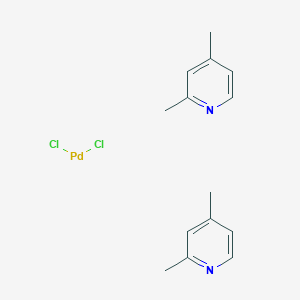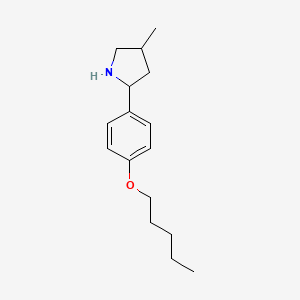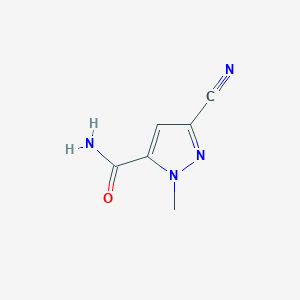![molecular formula C18H12ClNO5 B12888862 2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid CAS No. 924634-37-7](/img/structure/B12888862.png)
2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The addition of a 4-chlorobenzyl group and two carboxylic acid groups at positions 4 and 8, along with a hydroxyl group at position 3, makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials could include 4-chlorobenzaldehyde and a suitable amine derivative of quinoline. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process might involve crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-chlorobenzyl)-3-quinolinone-4,8-dicarboxylic acid.
Reduction: Formation of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dimethanol.
Substitution: Formation of derivatives with different substituents on the benzyl group.
Scientific Research Applications
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The carboxylic acid groups can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-4-carboxylic acid
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-8-carboxylic acid
- 2-(4-methylbenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid
Uniqueness
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can enhance its solubility and reactivity. The 4-chlorobenzyl group adds to its potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
924634-37-7 |
|---|---|
Molecular Formula |
C18H12ClNO5 |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C18H12ClNO5/c19-10-6-4-9(5-7-10)8-13-16(21)14(18(24)25)11-2-1-3-12(17(22)23)15(11)20-13/h1-7,21H,8H2,(H,22,23)(H,24,25) |
InChI Key |
QEAGQQUTKUUZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)C(=O)O)CC3=CC=C(C=C3)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)






![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)


![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)


